1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol
Overview
Description
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol is a complex organic compound with a unique structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydroxypropyl group: This can be achieved through the reaction of an appropriate epoxide with a suitable nucleophile.
Introduction of the (E)-3-(2-methoxyphenyl)prop-2-enyl group: This step often involves a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Coupling of the two fragments: The final step involves the coupling of the hydroxypropyl group with the (E)-3-(2-methoxyphenyl)prop-2-enyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-hydroxypropyl-[(E)-3-(2-hydroxyphenyl)prop-2-enyl]amino]propan-2-ol
- 1-[2-hydroxypropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enyl]amino]propan-2-ol
Uniqueness
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13(18)11-17(12-14(2)19)10-6-8-15-7-4-5-9-16(15)20-3/h4-9,13-14,18-19H,10-12H2,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFZEASPESTSEJ-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC=CC1=CC=CC=C1OC)CC(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C/C=C/C1=CC=CC=C1OC)CC(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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